2,4-Dimethylpyridazin-3(2H)-one
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Overview
Description
2,4-Dimethylpyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 2,4-Dimethylpyridazin-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. Industrial production methods often employ catalytic processes to enhance yield and efficiency. The reaction conditions typically include controlled temperature and pressure to optimize the formation of the desired product.
Chemical Reactions Analysis
2,4-Dimethylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridazine compounds.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace hydrogen atoms in the pyridazine ring. These reactions often require catalysts or specific reaction conditions to proceed efficiently.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine diones, while substitution reactions can produce various substituted pyridazines.
Scientific Research Applications
2,4-Dimethylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They are evaluated for their efficacy and safety in treating various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility makes it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dimethylpyridazin-3(2H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interference with DNA replication. Detailed studies are conducted to elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
2,4-Dimethylpyridazin-3(2H)-one can be compared with other pyridazine derivatives, such as:
- 2,3-Dimethylpyridazine
- 3,6-Dimethylpyridazine
- 4,5-Dimethylpyridazine
These compounds share a similar pyridazine core but differ in the position and number of methyl groups. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a compound of particular interest in research and industrial applications.
Properties
Molecular Formula |
C6H8N2O |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2,4-dimethylpyridazin-3-one |
InChI |
InChI=1S/C6H8N2O/c1-5-3-4-7-8(2)6(5)9/h3-4H,1-2H3 |
InChI Key |
ZATJDLMIMGXSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN(C1=O)C |
Origin of Product |
United States |
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